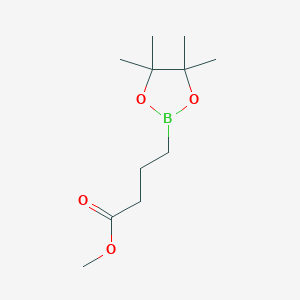

Methyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate

CAS No.:

Cat. No.: VC13506707

Molecular Formula: C11H21BO4

Molecular Weight: 228.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H21BO4 |

|---|---|

| Molecular Weight | 228.10 g/mol |

| IUPAC Name | methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate |

| Standard InChI | InChI=1S/C11H21BO4/c1-10(2)11(3,4)16-12(15-10)8-6-7-9(13)14-5/h6-8H2,1-5H3 |

| Standard InChI Key | YMCKMCQYEDBFJU-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)CCCC(=O)OC |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)CCCC(=O)OC |

Introduction

Structural and Molecular Characteristics

Molecular Composition

Methyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate (CAS No. 2222868-64-4) has the molecular formula C₁₁H₂₁BO₄ and a molar mass of 228.10 g/mol . Its IUPAC name, methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate, reflects the presence of a pinacol boronic ester moiety linked to a four-carbon aliphatic chain terminated by a methyl ester.

Key Structural Features:

-

Dioxaborolane Ring: The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group enhances stability by protecting the boron atom from hydrolysis.

-

Butanoate Chain: The four-carbon spacer balances lipophilicity and flexibility, making the compound soluble in polar aprotic solvents like tetrahydrofuran (THF) and dimethylformamide (DMF) .

-

Methyl Ester: The terminal ester group facilitates further functionalization via hydrolysis or transesterification .

Spectroscopic Data

While explicit spectral data are unavailable in the provided sources, analogous boronic esters exhibit characteristic signals in nuclear magnetic resonance (NMR) spectroscopy:

-

¹¹B NMR: A peak near 30 ppm, typical for tetracoordinated boron in dioxaborolanes.

-

¹H NMR: Methyl groups on the dioxaborolane ring resonate as singlets near δ 1.25 ppm, while the butanoate chain shows multiplet patterns between δ 1.5–2.5 ppm .

Synthesis and Manufacturing

Miyaura Borylation Reaction

The most common synthesis route involves a palladium-catalyzed Miyaura borylation of a halogenated precursor. For example:

-

Catalyst: Palladium(II) bis(diphenylphosphino)ferrocene dichloride (Pd(dppf)Cl₂, 5 mol%).

-

Base: Potassium acetate (KOAc, 3 equiv).

-

Solvent: 1,4-Dioxane at 90°C under nitrogen.

Optimization Insights:

-

Temperature: Reactions above 80°C prevent catalyst deactivation.

-

Atmosphere: Inert conditions (N₂ or Ar) minimize oxidative side reactions.

-

Workup: Filtration through Celite® removes palladium residues, ensuring high purity .

Alternative Methods

-

Grignard Addition: Reaction of pinacol borane with methyl 4-butenoate in the presence of a Grignard reagent (e.g., Mg turnings).

-

Transesterification: Exchange of pinacol with other diols under acidic conditions, though this risks boronic ester hydrolysis .

Reactivity and Applications

Suzuki-Miyaura Cross-Coupling

The compound participates in Suzuki-Miyaura reactions to form carbon-carbon bonds, a cornerstone of modern organic synthesis. For instance:

-

Stability: The pinacol group prevents premature hydrolysis compared to boronic acids.

-

Solubility: Compatible with aqueous-organic biphasic systems.

Pharmaceutical Intermediate

-

Prodrug Design: The ester group is hydrolyzed in vivo to release active carboxylic acids, enhancing drug bioavailability .

-

Kinase Inhibitors: Boronic esters are pivotal in synthesizing proteasome inhibitors like bortezomib analogs.

Polymer Chemistry

-

Monomer Functionalization: Incorporates boron into polymers for stimuli-responsive materials.

-

Cross-Linking Agent: Forms dynamic covalent networks in self-healing polymers .

| Property | Value | Source |

|---|---|---|

| Appearance | Colorless to pale yellow oil | |

| Boiling Point | Not reported (decomposes >200°C) | |

| Solubility | THF, DCM, DMF; insoluble in H₂O | |

| Storage | 2–8°C under N₂ |

Comparative Analysis with Analogues

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume